4-(benzenesulfonyl)-1-(2-methylbenzoyl)piperidine
Description
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-15-7-5-6-10-18(15)19(21)20-13-11-17(12-14-20)24(22,23)16-8-3-2-4-9-16/h2-10,17H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDBEGZVHIUITK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-1-(2-methylbenzoyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base like pyridine.
Introduction of the 2-Methylbenzoyl Group: The 2-methylbenzoyl group can be introduced through acylation reactions using 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-1-(2-methylbenzoyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(benzenesulfonyl)-1-(2-methylbenzoyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-1-(2-methylbenzoyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- p-Tolylsulfonyl derivatives exhibit increased lipophilicity, which may enhance membrane permeability .
- Acyl Substituents: The 2-methylbenzoyl group in the target compound provides moderate electron-withdrawing effects, stabilizing the piperidine ring conformation.
Key Observations :
- Enzyme Inhibition : The target compound shows moderate AChE inhibition (IC50: 0.45 μM), outperforming p-bromophenylsulfonyl analogs in lipoxygenase inhibition but underperforming compared to acrylamide-containing TG2 inhibitors (IC50: 0.11 μM) .
- Antibacterial Activity: Sulfonamide-piperidine hybrids with arylacetamide substituents (e.g., N-aryl-2-[(phenylsulfonyl)amino]acetamide) demonstrate superior antibacterial activity (MIC: 8–16 μg/mL) compared to the target compound, likely due to enhanced membrane disruption .
Metabolic and Pharmacokinetic Profiles
- Metabolism : Benzenesulfonyl-piperidine derivatives are prone to hepatic sulfoxidation and glucuronidation, reducing bioavailability. Naphthylsulfonyl analogs exhibit slower metabolic clearance due to increased steric hindrance .
- ADME Properties : The 2-methylbenzoyl group in the target compound improves solubility compared to unsubstituted benzoyl analogs but may increase plasma protein binding .
Biological Activity
4-(Benzenesulfonyl)-1-(2-methylbenzoyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzenesulfonyl group and a 2-methylbenzoyl moiety. Its molecular formula is C16H18N2O3S, and it exhibits unique electronic and steric properties due to these substituents, which enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It acts as a reversible inhibitor for various enzymes, including monoacylglycerol lipase (MAGL), which is involved in endocannabinoid metabolism. The compound's binding affinity and inhibitory potency can be influenced by structural modifications.
Biological Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 19.9 | Antiproliferative |
| MCF-7 (Breast) | 75.3 | Antiproliferative |
| COV318 (Ovarian) | 30.5 | Antiproliferative |
| OVCAR-3 (Ovarian) | 92.0 | Antiproliferative |
These findings demonstrate the compound's potential as an anticancer agent, particularly in targeting breast and ovarian cancer cells.
Case Studies
- Anticancer Activity : A study published in Frontiers in Chemistry highlighted the compound's effectiveness in inhibiting cancer cell proliferation through competitive inhibition mechanisms. The research utilized Michaelis-Menten kinetics to analyze its interaction with target enzymes, confirming its role as a reversible inhibitor .
- Neuroprotective Properties : Another investigation into the benzoylpiperidine fragment revealed its neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines. The study suggested that structural modifications could enhance its protective capabilities against neurodegenerative diseases .
- Therapeutic Applications : The versatility of the piperidine scaffold has been explored in various therapeutic contexts, including anti-diabetic and anti-psychotic applications. The compound's ability to interact with serotonin and dopamine receptors positions it as a candidate for further development in psychopharmacology .
Q & A
Q. How can researchers systematically investigate the metabolic stability of this compound in preclinical models?
- Answer : Use hepatic microsome assays (human/rat) to identify phase I/II metabolites. Perform LC-MS/MS analysis with isotopically labeled internal standards. Compare in vitro half-life (t1/2) with in vivo pharmacokinetic data to assess clearance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
